2-(5-fluoro-2-methylphenyl)ethan-1-amine hydrochloride
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Overview
Description
2-(5-fluoro-2-methylphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H12FN·HCl. It is a derivative of phenylethylamine, characterized by the presence of a fluorine atom and a methyl group on the phenyl ring. This compound is often used in scientific research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-fluoro-2-methylphenyl)ethan-1-amine hydrochloride typically involves the reaction of 5-fluoro-2-methylbenzaldehyde with nitromethane to form the corresponding nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the amine. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(5-fluoro-2-methylphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The nitro group in the intermediate nitrostyrene can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Primary amine.
Substitution: Various substituted phenylethylamines depending on the nucleophile used.
Scientific Research Applications
2-(5-fluoro-2-methylphenyl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-(5-fluoro-2-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenyl)ethan-1-amine hydrochloride
- 2-(2-fluoro-5-methylphenyl)ethan-1-amine hydrochloride
- 2-(5-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride
Uniqueness
2-(5-fluoro-2-methylphenyl)ethan-1-amine hydrochloride is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
2551115-22-9 |
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Molecular Formula |
C9H13ClFN |
Molecular Weight |
189.7 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.